molecular formula C15H19NO5 B112531 2-Boc-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid CAS No. 362492-00-0

2-Boc-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid

Cat. No. B112531
CAS RN: 362492-00-0
M. Wt: 293.31 g/mol
InChI Key: KCDBTPOYUDNXBR-UHFFFAOYSA-N
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Description

“2-Boc-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid” is a chemical compound with the molecular formula C15H19NO5 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound consists of a tetrahydroisoquinoline core, which is a bicyclic structure containing a benzene ring fused to a nitrogen-containing ring. This core is substituted at the 1-position with a carboxylic acid group and at the 6-position with a hydroxy group. Additionally, a tert-butoxycarbonyl (Boc) protecting group is attached to the nitrogen atom .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 293.31 . It has a boiling point of 497.9ºC at 760mmHg and a density of 1.302g/cm3 .

Scientific Research Applications

Isoquinoline Derivatives in Therapeutics

Isoquinoline derivatives, which include 2-Boc-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid, have demonstrated a wide range of biological potentials such as anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, and anti-viral activities among others. These compounds derive from the natural aromatic amino acid tyrosine and have been the subject of extensive research for their pharmacotherapeutic applications. The review by Danao et al. (2021) highlights the importance of isoquinoline derivatives in developing novel low-molecular-weight inhibitors for various pharmacotherapeutic applications, underscoring their significance in modern therapeutics (Danao, Pooja M. Malghade, D. Mahapatra, M. Motiwala, & U. Mahajan, 2021).

BODIPY-based Organic Semiconductors

Another research application of related compounds involves the development of BODIPY-based materials for organic light-emitting diodes (OLEDs). Although not directly mentioning 2-Boc-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid, the review by Squeo and Pasini (2020) outlines the structural design and synthesis of these semiconductors, indicating the broader utility of isoquinoline derivatives in material science and optoelectronics. This showcases the versatility of such compounds beyond pharmaceuticals into the realm of advanced materials (Squeo & Pasini, 2020).

Photocatalytic Applications

In the field of environmental science, isoquinoline derivatives are explored for their photocatalytic applications. Ni et al. (2016) review the use of (BiO)_2CO_3-based photocatalysts, highlighting various strategies to enhance visible light-driven photocatalytic performance. While this review does not directly reference 2-Boc-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid, it exemplifies the research interest in modifying isoquinoline structures to improve environmental remediation technologies (Ni, Yanjuan Sun, Yuxin Zhang, & F. Dong, 2016).

Future Directions

The future directions for the use of this compound are not specified in the literature. Given its use in proteomics research , it could potentially be used in studies investigating protein structure and function, or in the development of new biochemical assays.

properties

IUPAC Name

6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-15(2,3)21-14(20)16-7-6-9-8-10(17)4-5-11(9)12(16)13(18)19/h4-5,8,12,17H,6-7H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDBTPOYUDNXBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623986
Record name 2-(tert-Butoxycarbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Boc-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid

CAS RN

362492-00-0
Record name 2-(tert-Butoxycarbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 362492-00-0
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